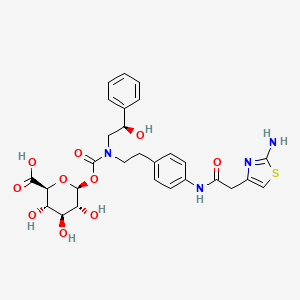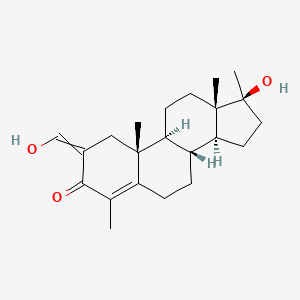![molecular formula C10H17NO7 B1146937 [(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate CAS No. 131832-93-4](/img/structure/B1146937.png)
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.
Mechanism of Action
Target of Action
N-Acetyl-D-Glucosamine 6-Acetate, also known as GlcNAc, primarily targets the extracellular matrix of connective tissue . It is involved in the metabolism of glycoproteins, specifically proteoglycans . Proteoglycans are high-molecular-weight, polyanionic substances that form the ground substance in the extracellular matrix of connective tissue .
Mode of Action
GlcNAc interacts with its targets through a process of glycoprotein metabolism . It is involved in the formation of proteoglycans, which contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone . These polysaccharides make up to 95% of the proteoglycan structure . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Biochemical Pathways
GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . Upon uptake, these amino sugars undergo phosphorylation by phosphokinases and subsequently deacetylation by the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA) to yield glucosamine-6-phosphate and acetate .
Pharmacokinetics
It is known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .
Result of Action
The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties . It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers .
Action Environment
The action of GlcNAc can be influenced by various environmental factors. For instance, in the production of GlcNAc using recombinant Bacillus subtilis, the accumulation of acetate inhibits cell growth and GlcNAc production, which also decreases GlcNAc yield . Additionally, the hydrolytic action of induced chitinases on the chitin fibers of a pathogen’s cell wall impairs its growth and spread .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-Glucosamine 6-Acetate interacts with various enzymes and proteins. It is a substrate for the enzyme N-acetylglucosamine 6-phosphate deacetylase (nagA), which catalyzes the deacetylation of N-acetyl-D-glucosamine 6-phosphate to yield glucosamine 6-phosphate . This reaction is a crucial step in the biosynthetic pathway to amino-sugar-nucleotides and GlcNAc utilization .
Cellular Effects
N-Acetyl-D-Glucosamine 6-Acetate influences various cellular processes. It has been found to inhibit inflammation and neurodegeneration markers in multiple sclerosis . Additionally, it has been shown to have anti-inflammatory properties and influences the activity of various enzymes .
Molecular Mechanism
The molecular mechanism of N-Acetyl-D-Glucosamine 6-Acetate involves its conversion into glucosamine 6-phosphate by the enzyme nagA . This reaction is the first committed step for both GlcNAc assimilation and amino-sugar-nucleotides biosynthesis .
Temporal Effects in Laboratory Settings
It is known that the enzyme nagA, which interacts with N-Acetyl-D-Glucosamine 6-Acetate, can be conveniently re-used for several batches with a 90% conversion rate .
Dosage Effects in Animal Models
A related compound, N-acetylglucosamine, has been shown to inhibit inflammation and neurodegeneration markers in multiple sclerosis .
Metabolic Pathways
N-Acetyl-D-Glucosamine 6-Acetate is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-phosphate, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .
Transport and Distribution
It is known that related compounds like N-acetylglucosamine are transported into the cytoplasm where they undergo biochemical reactions .
Subcellular Localization
Related enzymes like nagA are known to be located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a suitable hexose derivative, followed by selective functional group transformations to introduce the acetamido and hydroxy groups in the desired stereochemistry. The reaction conditions often involve the use of protecting groups, selective deprotection, and specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- Octyl α-D-glucopyranoside
Uniqueness
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Properties
CAS No. |
131832-93-4 |
|---|---|
Molecular Formula |
C10H17NO7 |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
[(3S,4R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6?,7?,8-,9-,10?/m1/s1 |
InChI Key |
BUOUIFKLABWPRZ-CTOGJURTSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COC(=O)C)O)O)O |
Isomeric SMILES |
CC(=O)NC1[C@H]([C@@H](C(OC1O)COC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O |
Synonyms |
2-(Acetylamino)-2-deoxy-D-glucose 6-Acetate; (N,6-O)-Diacetyl-D-Glucosamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)


